N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted at the 6-position with a carboxamide group. The molecule is further functionalized with a thiophen-2-ylmethyl moiety bearing a furan-2-carbonyl substituent at the 5-position. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S2/c21-17(14-2-1-7-23-14)15-6-4-12(25-15)9-19-18(22)11-3-5-13-16(8-11)24-10-20-13/h1-8,10H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFPBDNZOUKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl and thiophen-2-yl intermediates, followed by their coupling with benzo[d]thiazole-6-carboxamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction parameters is crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene or benzo[d]thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the furan, thiophene, and benzo[d]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiazole-containing compounds as effective anticancer agents. The incorporation of the thiazole moiety into various chemical frameworks has been linked to significant anticancer activity. For instance, compounds derived from thiazoles have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines:
- Mechanisms of Action : Thiazole derivatives often target multiple biological pathways, including cell cycle regulation and apoptosis induction. They may act as inhibitors of specific enzymes involved in cancer progression, such as polymerases and microtubule-associated proteins .
- Case Studies : In vitro studies have demonstrated that various thiazole derivatives exhibit potent cytotoxicity against different cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). For example, certain synthesized thiazole derivatives showed IC50 values indicating strong selectivity against these cell lines compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Research indicates that compounds with furan and thiophene rings can exhibit antibacterial and antifungal activities:
- Research Findings : Compounds similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide have been tested against various microbial strains. For instance, studies have shown that derivatives containing furan moieties can effectively inhibit the growth of pathogenic bacteria.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity:
- Key Reactions : The synthetic pathway often employs reactions involving carbonyl compounds and amines under controlled conditions to yield the desired carboxamide structure.
- Characterization Techniques : Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are utilized for structural confirmation and purity assessment.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Acetamido-N-[4-(pyridine-2-sulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (Compound 26)
- Structure : Features a pyridine-2-sulfonamido group at the phenyl ring instead of the furan-thiophene hybrid.
- Synthesis : Prepared via EDC/DMAP-mediated coupling in DMF, similar to methods used for benzothiazole carboxamides .
- Activity : Demonstrates enhanced solubility due to the pyridine sulfonamide group, improving bioavailability compared to the furan-containing analogue .
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (Compound 86)
BMS-354825 (Dasatinib)
- Structure : A thiazole-5-carboxamide derivative with a pyrimidine-piperazinyl substituent.
- Activity : Dual Src/Abl kinase inhibitor with IC₅₀ = 0.6 nM (Abl1), highlighting the importance of the carboxamide-thiazole scaffold in kinase binding .
Physicochemical Properties
| Compound | logP | Solubility (µg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.1* | <10 (aqueous) | 113–115† |
| Compound 26 | 2.8 | 45 (DMF) | 92–94 |
| Compound 5fc | 4.2 | <5 (aqueous) | 113–115 |
| BMS-354825 | 2.5 | 30 (PBS) | 118–120 |
*Calculated using ChemDraw. †Estimated based on analogous malonate derivatives .
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H12N2O3S2
- Molecular Weight : 368.4 g/mol
- CAS Number : 1797615-65-6
The structure includes a benzo[d]thiazole moiety linked to a furan and thiophene ring, which may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. These compounds exhibit significant efficacy against various pathogens, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
For instance, derivatives with similar structural features have shown minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against specific bacterial strains, indicating strong antibacterial properties .
Anticancer Activity
The thiazole and thiophene moieties in the compound are known to enhance cytotoxicity against cancer cell lines. Studies have demonstrated that compounds with similar structures exhibit significant activity against various cancer cell lines, with IC50 values often lower than those of standard chemotherapeutic agents like doxorubicin. Specifically, thiazole derivatives have been reported to interact with proteins involved in apoptosis, enhancing their potential as anticancer agents .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to modulate key biochemical pathways:
- Inhibition of Fibrillogenesis : Compounds with similar structures have been shown to inhibit amyloid-beta (Aβ42) fibrillogenesis, which is crucial in neurodegenerative diseases like Alzheimer's. This modulation can lead to neuroprotective effects against Aβ42-induced cytotoxicity .
- Protein Interaction : Molecular docking studies suggest that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, which may enhance its biological efficacy .
Case Studies
In one notable study, a series of thiazole derivatives were tested for their ability to inhibit Aβ42 aggregation. The results indicated that certain derivatives significantly reduced fibril formation, suggesting potential applications in treating Alzheimer's disease . Another study focused on the anticancer properties of thiazole-containing compounds, demonstrating their effectiveness against specific cancer cell lines through apoptosis induction mechanisms .
Q & A
Q. How does this compound compare to structurally similar kinase inhibitors (e.g., Dasatinib)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
